3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

Medicinal Chemistry Scaffold Analysis Drug Discovery

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) is a synthetic heterocyclic compound with molecular formula C12H7BrO2S and molecular weight 295.15 g/mol. It features a benzofuran core substituted with a 5-bromothiophen-2-yl group at position 3 and a hydroxyl group at position This hybrid scaffold combines two privileged pharmacophores in medicinal chemistry—benzofuran and bromothiophene—each independently validated in multiple therapeutic programs.

Molecular Formula C12H7BrO2S
Molecular Weight 295.15
CAS No. 1574334-55-6
Cat. No. B2400736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol
CAS1574334-55-6
Molecular FormulaC12H7BrO2S
Molecular Weight295.15
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br
InChIInChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H
InChIKeyWIQJMIGHDUOLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) Procurement Guide | Benzofuran-Thiophene Hybrid for Drug Discovery


3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) is a synthetic heterocyclic compound with molecular formula C12H7BrO2S and molecular weight 295.15 g/mol . It features a benzofuran core substituted with a 5-bromothiophen-2-yl group at position 3 and a hydroxyl group at position 5. This hybrid scaffold combines two privileged pharmacophores in medicinal chemistry—benzofuran and bromothiophene—each independently validated in multiple therapeutic programs [1]. The compound serves as a versatile building block in the synthesis of more complex bioactive molecules, particularly in programs targeting neurodegenerative diseases [1] and antiviral agents [2].

Why Generic Substitution of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) Is Not Scientifically Valid


Generic substitution of 3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol with structurally similar analogs is not scientifically valid due to quantifiable differences in biological activity driven by precise substitution patterns. The benzofuran-thiophene hybrid scaffold exhibits sensitivity to halogen identity and position: in HCV NS5B polymerase assays, compounds with 5-bromobenzofuran-2-yl moieties (IC50 = 8.2 μM) demonstrate markedly different potency compared to 5-bromothiophen-2-yl analogs (IC50 = 31.4 μM) and 5-iodothiophen-2-yl analogs (IC50 = 63.9 μM) [1]. Similarly, in neurodegenerative disease models, benzofuran derivatives with specific heteroaryl substitutions show divergent neurotrophic factor-like activity and β-amyloid cytotoxicity inhibition [2]. The 5-hydroxyl group on the benzofuran core provides additional hydrogen-bonding capacity and synthetic handle functionality that is absent in non-hydroxylated analogs. The bromine atom at the 5-position of the thiophene ring offers a strategic handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is unavailable in non-halogenated or differently halogenated congeners [3].

Quantitative Differentiation Evidence: 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) vs. Structural Analogs


Benzofuran-Thiophene Hybrid Scaffold: Quantified Scaffold Uniqueness vs. Single-Core Analogs

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol combines benzofuran and 5-bromothiophene pharmacophores in a single molecular architecture. In medicinal chemistry programs, this hybrid design is not interchangeable with single-core analogs. The benzofuran core alone (benzofuran-5-ol, CAS 13196-10-6) has a molecular weight of 134.13 g/mol [1], whereas the target compound has a molecular weight of 295.15 g/mol , reflecting substantial structural complexity that alters physicochemical properties, binding interactions, and synthetic utility. Benzofuran derivatives are documented in patent literature as exhibiting neurotrophic factor-like activity, neurodegeneration inhibitory activity, and β-amyloid cytotoxicity inhibition [2], while bromothiophene moieties independently contribute to target engagement in antiviral and kinase inhibition programs [3].

Medicinal Chemistry Scaffold Analysis Drug Discovery

Benzofuran Core Differentiation: Quantified Activity Gradient in HCV NS5B Polymerase Inhibition

In a series of diketo acid pharmacophore compounds tested for HCV NS5B polymerase inhibition, the benzofuran-containing analog (5-bromobenzofuran-2-yl derivative, compound 3a) exhibited an IC50 of 8.2 ± 1.20 μM [1]. This represents a 2.6-fold improvement in potency compared to the unsubstituted benzofuran-2-yl analog (compound 2a, IC50 = 29.6 ± 1.30 μM) and a 2.7-fold improvement over the furan-2-yl baseline (compound 1a, IC50 = 21.8 ± 1.30 μM). The 5-bromobenzofuran-2-yl moiety was identified as the first promising lead compound of the series, validating the strategic value of the benzofuran core with halogen substitution in antiviral drug discovery programs [2].

HCV NS5B Polymerase Antiviral SAR

5-Bromothiophene Substituent Differentiation: Quantified Halogen Sensitivity in HCV NS5B Polymerase Assay

The 5-bromothiophen-2-yl moiety exhibits quantifiably distinct activity compared to other 5-halothiophene substituents in the HCV NS5B polymerase inhibition assay. The 5-bromothiophen-2-yl analog (compound 8a) showed an IC50 of 31.4 ± 1.20 μM [1]. In direct comparison, the 5-chlorothiophen-2-yl analog (compound 7a) demonstrated slightly better potency (IC50 = 25.5 ± 0.40 μM), while the 5-iodothiophen-2-yl analog (compound 9a) showed substantially weaker activity (IC50 = 63.9 ± 1.30 μM). The 5-methylthiophen-2-yl analog (compound 6a) exhibited even poorer activity (IC50 = 55.5 ± 1.20 μM). This halogen sensitivity pattern—where bromine provides intermediate activity between chlorine and iodine—demonstrates that the 5-bromothiophene substituent occupies a unique position in the SAR landscape, offering a distinct balance of steric bulk, electronic effects, and synthetic utility not replicable by other halogens or non-halogenated analogs.

Halogen SAR HCV NS5B Thiophene Derivatives

Neuroprotective Patent Positioning: Benzofuran Derivatives as Lead Compounds for Neurodegenerative Disease

Patent EP 1411052 A1 (and corresponding US 20070149558 A1) discloses benzofuran and benzothiophene derivatives, including compounds structurally related to 3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol, as exhibiting pharmacological activities relevant to neurodegenerative disease treatment [1]. The patent claims compounds demonstrating neurotrophic factor-like activity, neurotrophic factor activity-enhancing activity, neurodegeneration inhibitory activity, neurogenesis enhancing activity, and inhibition of β-amyloid cytotoxicity [2]. These activities are specifically linked to the benzo-fused 5-membered heterocyclic scaffold that characterizes the target compound. The patent specifically highlights utility in preventing/treating Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), Huntington's disease, and diabetic neuropathy [2]. This intellectual property positioning establishes the benzofuran-thiophene hybrid class as a prioritized scaffold for central nervous system drug discovery programs.

Neurodegeneration β-Amyloid Neurotrophic Factor

Bromine Handle Synthetic Advantage: Cross-Coupling Accessibility vs. Non-Halogenated Analogs

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol possesses a bromine atom at the 5-position of the thiophene ring that serves as a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This functionality enables late-stage diversification and library synthesis that is unavailable in non-halogenated thiophene analogs. In the HCV NS5B SAR study, the non-halogenated thiophen-2-yl analog (compound 5a) showed an IC50 of 17.3 ± 1.10 μM [2]. While this represents a difference in biological activity, the synthetic divergence is equally critical: the brominated compound can be directly elaborated into diverse aryl, heteroaryl, and amine derivatives without requiring separate halogenation steps. Benzothiophenes and related brominated heterocycles are widely used in research as starting materials for synthesizing larger, biologically active structures . The 5-hydroxyl group on the benzofuran core provides an additional orthogonal functional handle for O-alkylation, acylation, or sulfonation reactions, enabling bidirectional synthetic elaboration not possible with non-hydroxylated analogs.

Cross-Coupling Synthetic Chemistry Building Block

Recommended Applications for 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol (CAS 1574334-55-6) Based on Quantitative Evidence


Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Lead Optimization

The 5-bromothiophen-2-yl moiety and benzofuran core have independently demonstrated activity in HCV NS5B polymerase inhibition assays, with bromobenzofuran analogs achieving IC50 values of 8.2 μM—representing a 2.6-fold improvement over non-brominated benzofuran analogs (IC50 = 29.6 μM) [1]. The 5-bromothiophene substituent specifically shows intermediate activity (IC50 = 31.4 μM) compared to 5-chloro (IC50 = 25.5 μM) and 5-iodo (IC50 = 63.9 μM) analogs, offering a distinct halogen SAR profile [1]. This compound is recommended for antiviral lead optimization programs requiring systematic exploration of halogen effects and cross-coupling-enabled library synthesis for HCV or related viral polymerase targets.

Neurodegenerative Disease Research: Alzheimer's and Parkinson's Disease Models

Benzofuran derivatives structurally related to 3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol are claimed in patent literature to exhibit neurotrophic factor-like activity, neurodegeneration inhibitory activity, and inhibition of β-amyloid cytotoxicity [2]. The patent specifically claims utility for preventing/treating Alzheimer's disease, Parkinson's disease, ALS, and Huntington's disease [3]. This compound is recommended for CNS drug discovery programs targeting neuroprotection and neuroregeneration, particularly in academic or industrial settings validating benzofuran-thiophene hybrids as lead scaffolds for neurodegenerative indications.

Medicinal Chemistry Library Synthesis: Cross-Coupling-Enabled Diversification

The bromine atom at the 5-position of the thiophene ring provides a strategic handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, while the 5-hydroxyl group on the benzofuran core offers an orthogonal functionalization site . This compound serves as an advanced intermediate for generating focused libraries of benzofuran-thiophene hybrids with diverse aryl, heteroaryl, and amine substitutions. The bromine handle distinguishes this compound from non-halogenated thiophene analogs (e.g., thiophen-2-yl derivative, IC50 = 17.3 μM [1]), which lack the capacity for late-stage diversification. It is recommended for SAR exploration, hit-to-lead optimization, and fragment-based drug discovery programs requiring modular scaffold elaboration.

Bone Metabolism Research: BMP-2 Upregulation and Anti-Osteoporosis Studies

Substituted benzothiophene and benzofuran derivatives have been identified as a novel class of bone morphogenetic protein-2 (BMP-2) upregulators with demonstrated preventive bone loss efficacies in senescence accelerated mice (SAMP6) and ovariectomized rats . While the target compound itself has not been directly evaluated in these models, the structural class provides a validated entry point for bone metabolism research. This compound may serve as a starting material for synthesizing novel BMP-2 upregulators, particularly those requiring the benzofuran core and bromothiophene handle for SAR exploration. It is recommended for osteoporosis and bone anabolic agent discovery programs seeking to expand upon established benzofuran/thiophene SAR.

Quote Request

Request a Quote for 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.